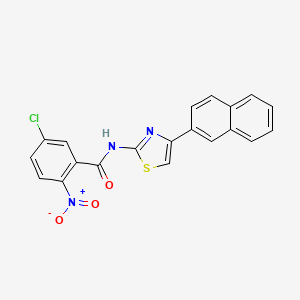
5-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C20H12ClN3O3S and its molecular weight is 409.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-chloro-N-(4-(naphthalen-2-yl)thiazol-2-yl)-2-nitrobenzamide is a synthetic compound characterized by a thiazole ring, a naphthalene moiety, and a nitrobenzamide group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A chlorine atom which may influence the compound's reactivity and biological activity.
- A thiazole ring , known for its aromatic properties and biological significance.
- A naphthalene moiety , enhancing the compound's stability and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with thiazole and naphthalene derivatives exhibit notable antimicrobial activity. A study highlighted the synthesis of various thiazole derivatives, including those similar to this compound, demonstrating significant inhibition against various bacterial strains. The mechanism generally involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. Research findings suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the nitro group is particularly relevant, as nitroaromatic compounds have been shown to exhibit cytotoxic effects on cancer cells.
Enzyme Inhibition
A significant aspect of the biological activity of this compound lies in its ability to inhibit specific enzymes. For instance, studies on related compounds have shown that thiazole derivatives can act as inhibitors of enzymes like α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. The inhibition of these enzymes can lead to potential applications in managing diabetes by regulating blood sugar levels.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis of related compounds indicates that modifications in the functional groups attached to the thiazole and naphthalene moieties significantly affect biological activity. For example:
- The introduction of electron-withdrawing groups (like nitro) enhances enzyme inhibition.
- The presence of halogen atoms (like chlorine) can increase binding affinity to target proteins.
Table 1: Biological Activity Data Summary
Case Study: Antidiabetic Potential
In a study involving the synthesis of various benzamide derivatives, including those structurally similar to our compound, significant inhibitory effects against α-glucosidase were observed. The most active compound exhibited an IC50 value significantly lower than that of acarbose, a standard antidiabetic medication. This suggests that this compound may also possess similar antidiabetic properties.
Propiedades
IUPAC Name |
5-chloro-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O3S/c21-15-7-8-18(24(26)27)16(10-15)19(25)23-20-22-17(11-28-20)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTVUZVKIMLYKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














